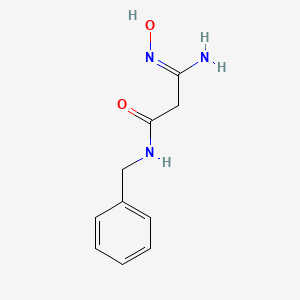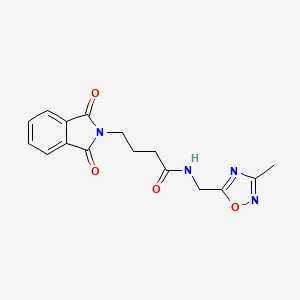
(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-3-yl)acrylamide, also known as MTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTAA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Cyclization
Research has investigated the synthesis and cyclization of related acrylamide compounds. For instance, the reaction of methyl- and methoxyaminobenzenethiols with acrylic acid resulted in the formation of various compounds, including N-{2-[(2-carboxyethyl)sulfanyl]-4-methylphenyl}-β-alanine and derivatives with 8-methyl- and 8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones structure (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Crystal Structure Analysis
The synthesis and crystal structure of related compounds, like (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, have been detailed. These studies reveal intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings, offering insights into molecular interactions and structural conformations (Lee et al., 2009).
Optically Active Polyacrylamides
Research into optically active polyacrylamides, which include acrylamide derivatives, has been conducted. These studies focus on how stereoregularity influences chiroptical properties and chiral recognition, which are crucial in applications like polymer chemistry and material science (Lu et al., 2010).
Synthesis of Ethanamine Derivatives
Studies on synthesizing ethanamine derivatives involving thiophen-2-yl)acrylamide and their intermediates have been explored. These syntheses are significant in developing new compounds with potential applications in various fields (Yun-yang, 2007).
Corrosion Inhibition
Acrylamide derivatives have been studied for their role as corrosion inhibitors. Research has shown that these compounds effectively inhibit corrosion in certain metal solutions, which is vital for industrial applications like material preservation and maintenance (Abu-Rayyan et al., 2022).
Novel Acrylamide Synthesis
The synthesis of novel functional acrylamides, including N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dlhydro-pyrrol-1-yl)-ethyl]-acrylamide, has been explored. These compounds can be homopolymerized and have significant implications in fields like polymer science and materials engineering (Ling et al., 1999).
Antibacterial and Antifungal Agents
Certain acrylamide derivatives have been synthesized and tested for their antibacterial and antifungal activities. These studies are crucial for developing new pharmaceuticals and treatment methods for various infections (Helal et al., 2013).
Aqueous Solution Properties
Research into the aqueous solution properties of poly(meth)acrylamide derivatives has been conducted. This research is significant for understanding these compounds' behavior in various environments and their applications in areas like drug delivery systems (Du et al., 2010).
properties
IUPAC Name |
(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-21-18(10-15-4-2-3-5-16(15)11-18)13-19-17(20)7-6-14-8-9-22-12-14/h2-9,12H,10-11,13H2,1H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMFYQXAYJGFBO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2635736.png)

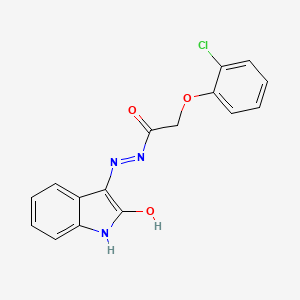
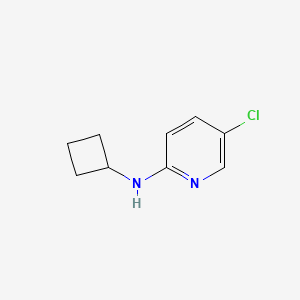
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2635742.png)
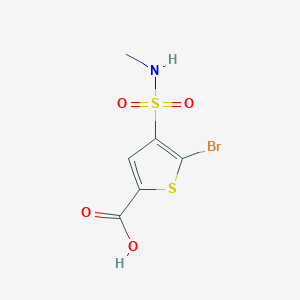




![N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine](/img/structure/B2635755.png)
![Tert-butyl [1-(4-fluorophenyl)-3-oxopropyl]carbamate](/img/structure/B2635756.png)
